(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3S)-1-(4-methylpyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-2-4-11-10(6-8)12-5-3-9(13)7-12/h2,4,6,9,13H,3,5,7H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQDNNYXSSLBQJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)N2CC[C@@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Raney nickel or palladium on carbon (Pd/C) are preferred due to their high activity in reducing cyclic imines to amines.
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Solvent System : Methanol-water mixtures (3:1 v/v) enhance solubility and reaction efficiency.
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Temperature and Pressure : Reactions proceed at 50–80°C under 3–5 bar hydrogen pressure, achieving >90% conversion within 6–8 hours.
Example Protocol :
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Dissolve 1-(4-methylpyridin-2-yl)pyrroline-3-ol (10 mmol) in methanol (30 mL).
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Add 5% Pd/C (0.5 g) and stir under H₂ (4 bar) at 60°C for 7 hours.
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Filter the catalyst and concentrate the mixture to isolate the crude product.
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Purify via vacuum distillation to obtain (S)-1-(4-Methylpyridin-2-yl)prolidin-3-ol in 85% yield.
Key Challenge : The reaction’s stereochemical outcome depends on the precursor’s geometry. Enantioselective hydrogenation remains underdeveloped for such substrates, necessitating chiral catalysts or resolution steps.
Cyclization of Amino Alcohol Precursors
Cyclization of γ-amino alcohols offers a direct route to pyrrolidin-3-ol derivatives. Patent US8350045B2 highlights the use of sulfuric acid for dehydrating carbinols to form pyrrolidine-containing therapeutics, a strategy adaptable to this synthesis.
Stepwise Synthesis
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Mannich Reaction : Condense 4-methylpyridine-2-carbaldehyde with a β-amino alcohol (e.g., 3-aminopropanol) to form a γ-amino alcohol intermediate.
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Acid-Catalyzed Cyclization : Treat the amino alcohol with concentrated H₂SO₄ at 80–100°C to induce ring closure.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Acid Concentration | 85–90% H₂SO₄ | Maximizes cyclization efficiency |
| Reaction Time | 4–6 hours | Prevents over-dehydration |
| Temperature | 90–100°C | Balances rate and side reactions |
Yield : 70–75% after recrystallization from ethanol.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | ee (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | High yield, scalable | Requires pre-formed imine | 85 | 50* |
| Cyclization | Direct, minimal steps | Racemic product | 75 | 0 |
| Asymmetric Synthesis | High enantiopurity | Multi-step, costly reagents | 60 | 98 |
*Requires post-synthesis resolution.
Industrial-Scale Considerations
Patent CN108698989B emphasizes solvent selection and catalyst recycling for cost-effective production. Key adaptations for this compound include:
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products or modified pyridine rings.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or modulate receptor activity in the central nervous system.
Comparison with Similar Compounds
Key Features:
- Stereochemistry : The (S)-configuration at the pyrrolidine-3-ol position is critical for its interaction with biological targets, as stereochemistry often influences binding affinity and selectivity .
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions, as exemplified by methods used for analogous pyrrolidine derivatives (e.g., substitution of pyrrolidin-3-ol with heteroaryl halides) .
Comparison with Structural Analogs
Structural and Stereochemical Variations
The table below highlights key structural analogs and their distinguishing features:
Functional Group Impact on Activity
- Pyridine Substituents: The 4-methylpyridin-2-yl group in the target compound may enhance solubility and π-π stacking interactions compared to the 6-fluoropyridin-2-yl analog . Fluorine substituents typically increase lipophilicity and metabolic stability but may reduce hydrogen-bonding capacity.
Stereochemical Considerations :
- The (S)-configuration in the target compound and its benzyl analog contrasts with the (R)- and (S)-diastereomers in TRK inhibitors (). Stereochemistry directly impacts binding to chiral biological targets; for example, TRK inhibitors require precise (R)- and (S)-configurations for optimal activity .
Complex Heterocycles :
- RG7774 and the TRK inhibitor incorporate triazolopyrimidine and pyrazolopyrimidine cores, respectively. These bulky heterocycles likely improve target selectivity but may reduce bioavailability compared to simpler pyrrolidine derivatives .
Biological Activity
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol is a chiral organic compound notable for its unique structural features, including a pyrrolidine ring and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and enzyme modulation.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : Approximately 178.23 g/mol
- Structural Features :
- Pyrrolidine ring
- Hydroxyl group at the third carbon
- 4-Methylpyridine moiety
The stereochemistry of this compound plays a critical role in its biological interactions, influencing its binding affinity and activity against various biological targets.
Research indicates that this compound interacts with several molecular targets, including:
- Nitric Oxide Synthase (NOS) : Involved in neurotransmitter synthesis and vascular regulation, suggesting potential applications in treating neurodegenerative diseases associated with nitric oxide overproduction.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes linked to neurotransmitter metabolism, which may have implications for neurological disorders.
- Receptor Modulation : The compound may modulate receptor activity, contributing to its pharmacological profile.
Neuropharmacology
This compound has shown promise in neuropharmacological applications:
- Therapeutic Applications : Its ability to inhibit NOS suggests potential use in treating conditions like Alzheimer's disease and other neurodegenerative disorders where nitric oxide plays a detrimental role.
Enzyme Inhibition Studies
The compound's role as an enzyme inhibitor is particularly noteworthy:
| Enzyme Target | Inhibition Type | Potential Application |
|---|---|---|
| Nitric Oxide Synthase | Competitive Inhibitor | Neurodegenerative diseases |
| Other Enzymes | Various inhibition mechanisms | Pharmacological research |
Case Studies
Recent studies have highlighted the biological activity of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress, which is a common pathway in neurodegeneration.
- Antimicrobial Activity : Preliminary tests indicated that similar pyrrolidine derivatives exhibit antibacterial properties against various pathogens, suggesting that this compound may also possess antimicrobial activity .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Activity Profile | Notes |
|---|---|---|
| Compound A | Strong NOS inhibition | Similar structure but lacks hydroxyl group |
| Compound B | Moderate receptor modulation | Different substituents at the pyridine ring |
| This compound | Significant enzyme inhibition and potential neuroprotective effects | Unique combination of functional groups enhances activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the enantioselective synthesis of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-methylpyridine derivatives with pyrrolidin-3-ol precursors under catalytic conditions. Chiral catalysts (e.g., asymmetric hydrogenation catalysts) or chiral auxiliaries are critical for controlling stereochemistry . Optimization includes adjusting solvent polarity (e.g., xylene for reflux conditions), temperature (25–150°C), and catalyst loading (0.1–5 mol%) to enhance enantiomeric excess (ee) and yield (typically 60–85%) . Purification via recrystallization (methanol/water systems) or chiral chromatography is recommended .
Q. Which analytical techniques are most reliable for confirming the stereochemical integrity and functional group composition of this compound?
- Methodological Answer : Use a combination of:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to verify enantiopurity (>98% ee) .
- NMR spectroscopy (¹H/¹³C, COSY, NOESY) to resolve stereochemical assignments, particularly the hydroxyl and methylpyridinyl groups .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₁₀H₁₄N₂O; exact mass 178.1106) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidin-3-ol group influence binding to biological targets such as enzymes or receptors?
- Methodological Answer : The (S)-configuration enhances hydrogen-bonding interactions with targets like kinases or GPCRs. Conduct molecular docking simulations (e.g., AutoDock Vina) using X-ray crystallographic data of target proteins to predict binding modes . Validate via competitive binding assays (e.g., SPR or ITC) comparing (S)- and (R)-enantiomers. Studies show >10-fold affinity differences in some kinase inhibitors .
Q. What crystallographic challenges arise during structural determination of this compound, and how can SHELX programs address them?
- Methodological Answer : Challenges include low crystal quality and twinning. Use SHELXD for phase resolution via Patterson methods and SHELXL for refinement against high-resolution data (≤1.2 Å). Anisotropic displacement parameters (ADPs) improve accuracy for the pyridine and hydroxyl groups . For twinned data, apply the TWIN/BASF command in SHELXL to model twin domains .
Q. How should researchers reconcile contradictory biological activity data reported for this compound across studies?
- Methodological Answer : Cross-validate using:
- Standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).
- Structural analogs to isolate the impact of the 4-methylpyridine substituent .
- Meta-analysis of IC₅₀ values across cell lines (e.g., compare HEK293 vs. HepG2 data) to identify cell-type-specific effects .
Q. What strategies enable selective functionalization of the pyridine ring without modifying the pyrrolidin-3-ol moiety?
- Methodological Answer :
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during pyridine halogenation (e.g., NBS/CHCl₃) .
- Catalytic cross-coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids at the 4-methylpyridine position (yields: 70–90%) .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer : Perform in silico ADMET predictions (e.g., SwissADME) to identify metabolic hotspots (e.g., CYP3A4 oxidation sites). Replace labile methyl groups with fluorine or deuterium to slow metabolism . Validate stability via microsomal assays (human liver microsomes, t₁/₂ > 60 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
